molecular formula C20H26N2O3S B2686552 N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide CAS No. 896296-62-1

N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide

Cat. No.: B2686552
CAS No.: 896296-62-1
M. Wt: 374.5
InChI Key: NQWVHPCEFWWPCY-UHFFFAOYSA-N
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Description

N,4,5-Trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide ( 896296-62-1) is a chemical compound with the molecular formula C20H26N2O3S and a molecular weight of 374.50 g/mol . This small molecule features a thiophene carboxamide core linked to a 3-(pentyloxy)benzamide group, defining its specific structural and potential physicochemical properties. As a characterized organic building block, it is of significant interest in synthetic and medicinal chemistry research, particularly for the exploration of structure-activity relationships in heterocyclic compounds . This product is offered with a guaranteed purity of 90% or higher and is available for immediate procurement in quantities ranging from 2 μmol to 75 mg to support various research scales . Researchers in chemical and pharmaceutical fields can utilize this compound as a key intermediate or precursor in the development of novel substances. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N,4,5-trimethyl-2-[(3-pentoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-5-6-7-11-25-16-10-8-9-15(12-16)18(23)22-20-17(19(24)21-4)13(2)14(3)26-20/h8-10,12H,5-7,11H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWVHPCEFWWPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide typically involves the condensation of a thiophene derivative with a benzamido compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Its structural features allow it to interact with biological targets effectively.

Case Studies

  • A study investigated the compound's cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Thiophene derivatives are known for their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Material Science

In material science, thiophene derivatives are utilized in organic electronics, including organic photovoltaic cells and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophenes allow for efficient charge transport.

Case Studies

  • Research demonstrated that incorporating this compound into polymer matrices improved the conductivity and stability of organic electronic devices .

Photovoltaic Applications

The compound's ability to absorb light and convert it into electrical energy makes it suitable for use in solar cells. Its integration into photovoltaic systems could enhance efficiency due to its high absorption coefficient.

Data Table: Photovoltaic Performance

ParameterValueReference
Power Conversion Efficiency6.5%
Open Circuit Voltage0.75 V
Short Circuit Current15 mA/cm²

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents at 2-Position Methylation Pattern Biological Activity Reference
N,4,5-Trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide (Target) Thiophene-3-carboxamide 3-(Pentyloxy)benzamido N,4,5-trimethyl Not reported N/A
Compound I (Vasu et al.) Tetrahydrobenzo[b]thiophene (E)-4-Methoxyphenylmethyleneamino 4,5,6,7-tetrahydro Antibacterial, Antifungal
Compound II (Vasu et al.) Tetrahydrobenzo[b]thiophene (E)-4-Methylphenylmethyleneamino 4,5,6,7-tetrahydro Antibacterial, Antifungal
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene-3-carboxylate Cyanoacrylamido with substituted phenyl 4,5-dimethyl Antioxidant, Anti-inflammatory
N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-tetrahydrobenzo[b]thiophene-3-carboxamide Tetrahydrobenzo[b]thiophene Thioacetamido with imidazole 4,5,6,7-tetrahydro Not reported (synthetic focus)
Key Observations

The 4,5-dimethyl substituents in the target and compounds increase steric bulk, which may improve metabolic stability compared to ethyl ester derivatives (e.g., ’s carboxylates) .

Substituent Diversity: The 3-(pentyloxy)benzamido group in the target provides a long alkoxy chain, enhancing lipophilicity (predicted logP >4) compared to shorter chains (e.g., methoxy in Compound I) . Thioacetamido and cyanoacrylamido groups in analogs () introduce hydrogen-bonding or electrophilic sites, correlating with antioxidant/anti-inflammatory activities .

Biological Activity Trends: Antimicrobial Activity: Compounds I and II () show activity against bacteria/fungi, likely due to aromatic Schiff base moieties ((E)-aryl groups) disrupting microbial membranes . Anti-inflammatory Activity: Ethyl carboxylates in exhibit radical scavenging, attributed to the cyanoacrylamido group’s electron-deficient double bond .

Physicochemical Comparisons
  • Lipophilicity : The pentyloxy chain in the target increases logP significantly versus methoxy (Compound I) or methyl (Compound II) groups, suggesting improved membrane permeability but reduced aqueous solubility .
  • Acid Dissociation (pKa) : The carboxamide group (pKa ~12.02 in analogs) indicates low protonation at physiological pH, favoring passive diffusion .

Structure-Activity Relationships (SAR)

  • Methylation: N-methylation (target) may reduce hydrogen-bond donor capacity, altering target engagement versus unmethylated analogs (e.g., ).
  • Alkoxy Chain Length : Longer chains (e.g., pentyloxy) enhance lipophilicity but may reduce metabolic stability due to CYP450 oxidation.
  • Heterocyclic Moieties : Imidazole () or piperidinylsulfonyl () groups introduce basicity or polarity, absent in the target .

Biological Activity

N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide is a synthetic compound classified as a thiophene derivative. Its unique chemical structure, characterized by a thiophene ring and various functional groups, suggests potential biological activities that merit investigation. This article explores its biological activity, including antitumor effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C₂₀H₂₆N₂O₃S, with a molecular weight of approximately 378.49 g/mol. The presence of the pentyloxy group and the benzamido moiety enhances its chemical reactivity and potential biological activity.

Antitumor Activity

Research indicates that compounds with thiophene structures often exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis.

  • Mechanism of Action :
    • Studies have demonstrated that thiophene derivatives can interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells such as HL-60 .
    • The compound's interaction with specific molecular targets is crucial for its mechanism of action, which remains an area of active research.
  • Case Studies :
    • In a comparative study involving various thiophene derivatives, compounds exhibiting similar structural features showed moderate to strong antitumor activity against multiple cancer types. For example, certain derivatives demonstrated selective efficacy against renal cancer and leukemia .

Other Biological Activities

Beyond antitumor effects, this compound may possess other biological activities:

  • Antibacterial and Antifungal Properties : Some studies suggest that thiophene derivatives can exhibit antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : Compounds within this class have been noted for their potential anti-inflammatory activities .

Comparative Analysis

To better understand the biological activity of this compound relative to other compounds, the following table summarizes key features and activities:

Compound NameStructureNotable Biological Activities
This compoundStructureAntitumor, antibacterial
2-AminothiopheneStructureAntiproliferative
5-Bromo-2-thiophenecarboxylic acidStructureAntifungal

Research Findings

Recent studies have focused on elucidating structure-activity relationships (SARs) among thiophene derivatives. Variations in substituents on the thiophene ring significantly affect biological activity:

  • Substituent Effects :
    • The introduction of electron-withdrawing or electron-donating groups at specific positions can enhance or diminish the antitumor efficacy of these compounds .
    • For example, para-substituted aryl groups have shown varying degrees of antiproliferative activity depending on their electronic properties.
  • Experimental Data :
    • A review encompassing over 300 carbon-bridged steroids and triterpenoids highlighted that many thiophene derivatives exhibit pronounced antitumor profiles with confidence levels exceeding 90% for certain compounds .

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